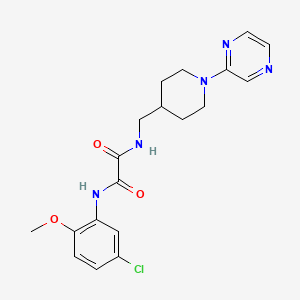
3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, due to its complex nomenclature, suggests a detailed molecular structure that involves multiple functional groups such as fluorine substitutions, pyrrolidinone, and isonicotinamide frameworks. These elements indicate potential pharmacological significance and complexity in synthesis and analysis.
Synthesis Analysis
The synthesis of closely related compounds involves palladium-catalyzed cyanation/reduction sequences, and regioselective chlorination of heterocycles, showcasing the complexity and precision required in synthesizing such molecules. Wang et al. (2006) described a practical synthesis of a similar pharmaceutical intermediate, highlighting the importance of selective reactions in constructing complex molecules (Wang et al., 2006).
Molecular Structure Analysis
Structural analysis through techniques like X-ray crystallography and NMR spectroscopy is crucial for confirming the molecular geometry and electronic structure of such compounds. Huang et al. (2021) conducted a detailed study on boric acid ester intermediates, utilizing DFT calculations to compare with X-ray diffraction values, which illustrates the approach taken for analyzing complex molecular structures (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of similar compounds often involves interactions with various reagents to form new bonds or introduce functional groups, reflecting on the compound's chemical versatility. For instance, reactions involving fluorinated compounds with isonicotinamide or pyridine derivatives have been explored for synthesizing novel structures with potential biological activities (Çolak et al., 2010).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystallinity, of such compounds are influenced by their molecular structure and substituents. Mocilac et al. (2012) discussed the correlation between structural elements and physicochemical properties in a study of fluoro-N-(pyridyl)benzamides, highlighting the impact of fluorine and pyridine substitutions on molecular properties (Mocilac et al., 2012).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming cocrystals or complexes, are critical for understanding the compound's application scope. Dubey and Desiraju (2014) investigated the structural landscape of cocrystals involving isonicotinamide, shedding light on the compound's ability to form stable structures with other molecules (Dubey & Desiraju, 2014).
Scientific Research Applications
Neuroimaging and Alzheimer's Disease Research
A study on Brain Imaging of Alzheimer Dementia Patients used 18F-labeled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine (18F-MK-6240), a PET tracer targeting neurofibrillary tangles (NFTs), showing its potential for diagnosing and understanding Alzheimer's disease. The compound demonstrated high selectivity for NFTs, suggesting its utility in neuroimaging applications for neurodegenerative diseases (Lohith et al., 2018).
Environmental Science and Toxicology
Research on perfluorinated organic acids and amides in human serum and milk underscores the environmental persistence and potential toxicity of fluorinated compounds. This study developed a high-throughput method for measuring trace levels of perfluorochemicals (PFCs), highlighting concerns regarding human exposure to these compounds and their environmental impact (Kuklenyik et al., 2004).
Cancer Chemotherapy
The compound 5-fluorouracil (5-FU) , a fluoropyrimidine, is extensively used in cancer chemotherapy. Research into the modulation of 5-FU therapy for colorectal cancer presents insights into enhancing treatment efficacy and managing side effects. Studies on methylenetetrahydrofolate reductase (MTHFR) gene polymorphisms seek to predict clinical responses to fluoropyrimidine-based chemotherapy, which is crucial for personalized medicine approaches (Marcuello et al., 2006).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It’s known that the pyrrolidine ring, a component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner. More specific information would require further investigation.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . More specific information would require further investigation.
Result of Action
Compounds with similar structures have been known to exhibit various biological activities
Action Environment
It’s known that the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring can lead to interesting and unusual physical, chemical, and biological properties . More specific information would require further investigation.
properties
IUPAC Name |
3-fluoro-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c17-13-10-18-5-4-12(13)16(23)20-9-11-3-6-19-14(8-11)21-7-1-2-15(21)22/h3-6,8,10H,1-2,7,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEORDQZPGYWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2480781.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2480787.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2480788.png)
![Ethyl 2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2480790.png)
![N-({1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methyl)but-2-ynamide](/img/structure/B2480792.png)

![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B2480794.png)

![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2480798.png)
![1-(3,4-dimethylphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2480800.png)

![(3,4-difluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480803.png)